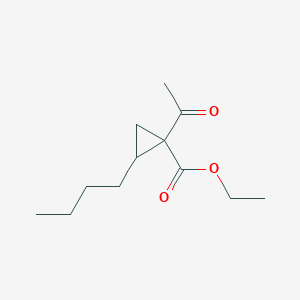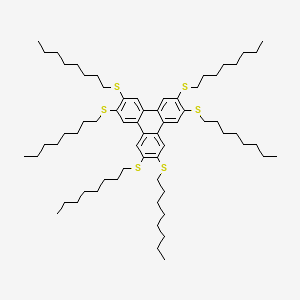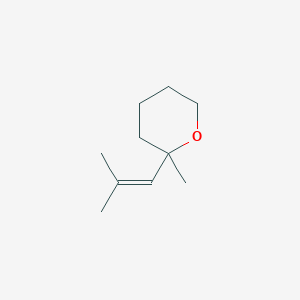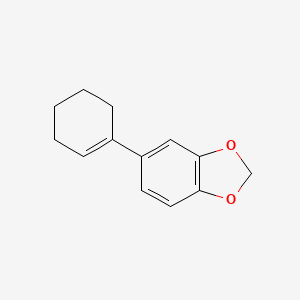
5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid is a complex organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.1992 . This compound is characterized by its unique tetracyclic structure, which includes a methylamino carbonyl group and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common method involves the reaction of tetracyclo[3.2.0.0(2,7).0(4,6)]heptane with methyl isocyanate under controlled conditions to introduce the methylamino carbonyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Tetracyclo[3.2.0.0(2,7).0(4,6)]heptane:
5-[(Phenylamino)carbonyl]tetracyclo[3.2.0.0(2,7).0(4,6)]heptane-2-carboxylic acid: This compound has a phenylamino carbonyl group instead of a methylamino carbonyl group.
Uniqueness
The presence of the methylamino carbonyl group and the carboxylic acid group in 5-((Methylamino)carbonyl)tetracyclo(3.2.0(2,7).0(4,6))heptane-1-carboxylic acid makes it unique compared to its parent compound and other derivatives. These functional groups confer specific chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
Número CAS |
90632-73-8 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
5-(methylcarbamoyl)tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-11-7(12)9-3-2-4-6(5(3)9)10(4,9)8(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
OHINAHWORQBSRC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C12C3C1C4C2(C4C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)


![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)

![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)
